
Dihydrocarvyl acetate, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrocarvyl acetate, (-)-, also known as (-)-8-p-Menthen-2-yl acetate, is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is a monoterpenoid ester derived from dihydrocarveol and acetic acid. This compound is known for its pleasant floral, rose-like odor with a hint of mint, making it a valuable ingredient in the fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrocarvyl acetate, (-)-, is typically synthesized through the acetylation of dihydrocarveol. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of dihydrocarvyl acetate, (-)-, follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
Dihydrocarvyl acetate, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrocarvone and other oxidized derivatives.
Reduction: The ester group can be reduced to yield dihydrocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Dihydrocarvone and other oxidized derivatives.
Reduction: Dihydrocarveol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dihydrocarvyl acetate, (-)-, has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Its pleasant odor makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
作用机制
The mechanism of action of dihydrocarvyl acetate, (-)-, involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and minty odor. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
相似化合物的比较
Similar Compounds
Dihydrocarveol acetate: Another monoterpenoid ester with similar odor properties.
Isodihydrocarveol acetate: A stereoisomer with slightly different olfactory characteristics.
Neoiso-dihydrocarveol acetate: Another stereoisomer with unique scent properties.
Uniqueness
Dihydrocarvyl acetate, (-)-, stands out due to its specific stereochemistry, which imparts a distinct floral and minty odor. This makes it particularly valuable in the fragrance industry, where subtle differences in scent can significantly impact product formulations .
属性
CAS 编号 |
57287-13-5 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |
InChI 键 |
TUSIZTVSUSBSQI-YUSALJHKSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |
规范 SMILES |
CC1CCC(CC1OC(=O)C)C(=C)C |
密度 |
0.943-0.954 |
物理描述 |
colourless to pale yellow liquid |
溶解度 |
slightly soluble in water; soluble in alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


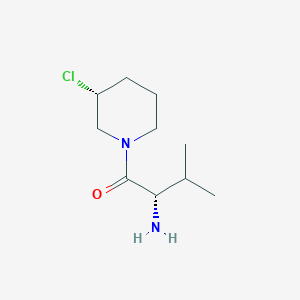
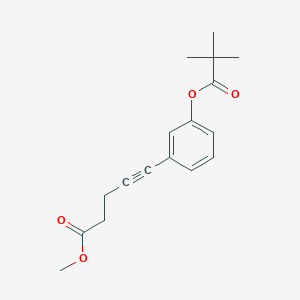

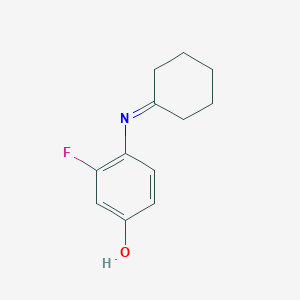
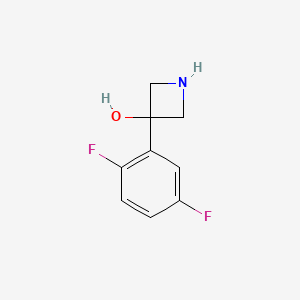
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)

![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)
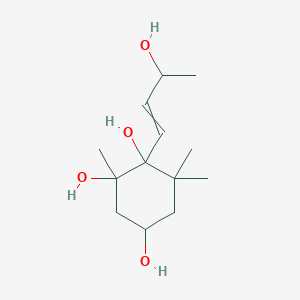
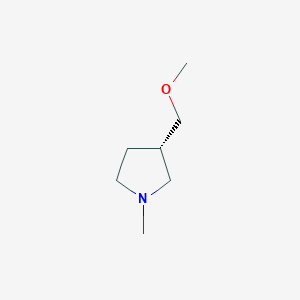
![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
